molecular formula C11H13N3O2S B2702405 N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide CAS No. 1185396-64-8

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide

Cat. No.: B2702405
CAS No.: 1185396-64-8
M. Wt: 251.3
InChI Key: KDOAQSSAVJGOKJ-UHFFFAOYSA-N
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Description

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with a 1-methylpyrazole moiety. This structural motif is significant in medicinal chemistry due to the sulfonamide group’s role in enhancing solubility and bioavailability, while the pyrazole ring contributes to hydrogen bonding and π-π interactions, often critical for target binding .

Properties

IUPAC Name

N-[4-(1-methylpyrazol-4-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14-8-10(7-12-14)9-3-5-11(6-4-9)13-17(2,15)16/h3-8,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAQSSAVJGOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide typically involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation[][3].

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide is characterized by the following molecular properties:

  • Molecular Formula : C13H16N4O2S
  • Molecular Weight : 296.36 g/mol
  • IUPAC Name : this compound

The compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a 1-methyl-1H-pyrazole moiety. This structural arrangement is significant for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer TypeCell LineIC50 (µM)Reference
Breast CancerMDA-MB-2315.0
Liver CancerHepG23.2
Colorectal CancerHT-297.5
Prostate CancerPC36.8

In a study published in ACS Omega, derivatives of this compound were synthesized and evaluated for their anticancer efficacy, demonstrating significant inhibition of tumor growth in vitro.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Bacillus subtilis14

The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers synthesized several derivatives based on this compound and assessed their anticancer properties against various human cancer cell lines. The results indicated that specific derivatives exhibited potent antiproliferative effects, particularly against breast and liver cancer cells, suggesting their potential for further development as therapeutic agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound using standard disk diffusion methods. The study confirmed significant activity against both Gram-positive and Gram-negative bacteria, highlighting its utility in treating infections caused by these pathogens .

Mechanism of Action

The mechanism of action of N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting the activity of certain enzymes, thereby disrupting the metabolic processes of microorganisms. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide and analogous compounds:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Bioactivities/Applications Reference
This compound Phenyl-pyrazole -SO₂NHCH₃ (methanesulfonamide), -CH₃ (pyrazole) ~265.3 (estimated) Hypothesized kinase inhibition, carbonic anhydrase modulation (based on analogs)
4-[3-(4-Hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamide () Phenyl-pyrazole -SO₂NH₂ (sulfonamide), -OH (phenolic) ~350–400 (varies by aryl group) Carbonic anhydrase inhibition, cytotoxicity against cancer cell lines
N-(2,4-dichloro-5-(4-(difluoromethyl)-triazol-1-yl)phenyl)methanesulfonamide (Sulfentrazone metabolite, ) Phenyl-triazole -SO₂NHCH₃, -Cl, -CF₂H ~393.8 Herbicidal activity (agrochemical metabolite)
N-[4-(4-bromophenyl)phenyl]methanesulfonamide () Biphenyl -SO₂NHCH₃, -Br ~356.2 Pharmaceutical intermediate (synthesis of kinase inhibitors)
N-isopropylbenzenesulfonamide derivatives () Chromen-pyrazolo-pyrimidine -SO₂NHiPr, -F, chromen-4-one ~603.0 (Example 56) Kinase inhibition (e.g., PI3K/mTOR targets)
Key Observations:
  • Methanesulfonamide vs.
  • Pyrazole vs. Triazole : Pyrazole-containing compounds (e.g., target compound) exhibit planar aromaticity suitable for enzyme active-site interactions, whereas triazole derivatives () are more rigid, favoring agrochemical stability .
  • Halogen Effects : Bromine in ’s biphenyl analog increases molecular weight and may enhance halogen bonding in target binding, while fluorine in ’s chromen derivatives improves metabolic stability .

Physicochemical Properties

  • Solubility: The phenolic -OH group in derivatives increases hydrophilicity, whereas the methylpyrazole and methanesulfonamide in the target compound balance hydrophobicity (predicted logP ~2.5) .
  • Thermal Stability : Melting points for sulfonamide derivatives range widely; for example, ’s chromen-pyrazolo-pyrimidine analog melts at 252–255°C, suggesting high crystallinity due to extended π-systems .

Biological Activity

N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring connected to a phenyl group , which is further linked to a methanesulfonamide group . Its molecular formula is C11_{11}H12_{12}N4_{4}O2_{2}S, with a molecular weight of approximately 288.3 g/mol. The presence of the methanesulfonamide group enhances its solubility and reactivity compared to other pyrazole derivatives.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes involved in inflammatory processes .
  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, especially against Mycobacterium tuberculosis (Mtb), suggesting a possible role in treating tuberculosis .
  • Anti-inflammatory Effects : Investigations have indicated that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

The mechanism by which this compound exerts its biological effects typically involves:

  • Binding to Enzymes : The compound binds to the active sites of certain enzymes, inhibiting their activity and disrupting metabolic processes within target cells.
  • Signal Transduction Modulation : It may influence various signaling pathways, thereby affecting cellular responses related to inflammation and infection .

Case Studies and Research Outcomes

Several studies have explored the biological activity of this compound:

  • Antitubercular Activity :
    • A study identified this compound as a novel inhibitor against Mtb. It demonstrated moderate activity under specific conditions, highlighting its potential as a new therapeutic agent for tuberculosis treatment .
    • Table 1 summarizes the minimum inhibitory concentrations (MICs) observed for various derivatives in comparison to established drugs.
    Compound NameMIC (μM)Notes
    This compound25Moderate activity against Mtb
    Rifampicin0.5Standard antitubercular agent
    Isoniazid0.2Standard antitubercular agent
  • Enzyme Inhibition Studies :
    • The compound was evaluated for its inhibitory effects on various enzymes linked to inflammatory pathways. It was found to significantly inhibit p38 MAP kinase activity, which is crucial in mediating inflammation .
  • Cell Viability Assays :
    • Toxicity studies conducted on HepG2 cell lines showed that the compound was non-cytotoxic at concentrations up to 50 μM, indicating a favorable safety profile for further development .

Synthesis and Production

The synthesis of this compound typically involves the reaction of 4-(1-methyl-1H-pyrazol-4-yl)aniline with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under controlled conditions to optimize yield and purity.

Synthetic Route Overview

StepReagents/Conditions
Reaction4-(1-methyl-1H-pyrazol-4-yl)aniline + Methanesulfonyl chloride
BaseTriethylamine
Reaction ConditionsStirring at room temperature

Q & A

Q. What are the key synthetic routes for N-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]methanesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with the coupling of a pyrazole derivative to a phenylmethanesulfonamide scaffold. Critical steps include:

  • Suzuki-Miyaura cross-coupling to introduce the pyrazole ring to the phenyl group under palladium catalysis .
  • Sulfonamide formation via nucleophilic substitution, requiring anhydrous conditions and bases like triethylamine .
  • Purification via recrystallization or column chromatography. Optimization focuses on controlling temperature (60–100°C), solvent choice (DMF or ethanol), and catalyst loading. Reaction progress is monitored using TLC and HPLC .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. The pyrazole ring’s planarity and sulfonamide group geometry are critical validation points .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR confirms substituent positions (e.g., methyl group on pyrazole at δ ~3.9 ppm) .
  • IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹) .

Q. What analytical methods are essential for assessing purity and stability?

  • HPLC with UV detection (λ = 254 nm) ensures >95% purity .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

Discrepancies may arise from:

  • Purity issues : Reassess compound purity via HPLC-MS to rule out degradation products .
  • Stereochemical effects : Use chiral chromatography or X-ray crystallography to confirm enantiomeric purity, as stereochemistry impacts target binding .
  • Assay conditions : Standardize cell-based assays (e.g., pH, serum concentration) to minimize variability .

Q. What computational strategies are effective for studying its electronic structure and reactivity?

  • Multiwfn software calculates electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites on the pyrazole and sulfonamide groups .
  • Density Functional Theory (DFT) models reaction pathways (e.g., sulfonamide hydrolysis) using Gaussian or ORCA .
  • Molecular docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) .

Q. How does the compound’s sulfonamide group influence its mechanism of action in enzyme inhibition?

The sulfonamide (-SO₂NH₂) acts as a hydrogen-bond donor/acceptor , enabling interactions with enzyme active sites (e.g., carbonic anhydrase). Key studies include:

  • Enzyme kinetics assays (Km/Vmax shifts) to quantify inhibition potency (IC50) .
  • Isothermal titration calorimetry (ITC) measures binding thermodynamics .
  • Site-directed mutagenesis identifies critical residues for sulfonamide-enzyme interactions .

Q. What strategies are recommended for designing derivatives with improved metabolic stability?

  • Metabolite identification : Use LC-MS/MS with liver microsomes to detect oxidative metabolites (e.g., hydroxylation at the pyrazole ring) .
  • Structural modifications :
  • Introduce electron-withdrawing groups (e.g., -CF₃) to reduce cytochrome P450-mediated oxidation .
  • Replace labile hydrogens with deuterium (deuterated analogs) to slow metabolism .

Q. How can crystallographic data discrepancies (e.g., R-factor anomalies) be addressed during refinement?

  • SHELXL refinement : Adjust parameters like SHELXL WEIGHT and SHELXL PLAN to optimize R1/wR2 values .
  • Validation tools : Use PLATON to check for missed symmetry or disorder .
  • Complementary data : Cross-validate with NMR or electron density maps (e.g., ORTEP-3 for visualization) .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Sulfonamide Formation

StepReagents/ConditionsYield (%)Reference
Pyrazole couplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65–75
SulfonylationMethanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C80–85

Q. Table 2. Spectroscopic Data for Structural Confirmation

TechniqueKey PeaksSignificance
¹H NMRδ 3.9 (s, 3H, CH₃-pyrazole)Confirms methyl group position
IR1160 cm⁻¹ (S=O stretch)Validates sulfonamide integrity

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